2-(4-Acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone

Catalog No.
S7780451
CAS No.
M.F
C16H21NO2
M. Wt
259.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Acetylphenyl)-1-(3-methylpiperidin-1-yl)ethan...

Product Name

2-(4-Acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone

IUPAC Name

2-(4-acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C16H21NO2/c1-12-4-3-9-17(11-12)16(19)10-14-5-7-15(8-6-14)13(2)18/h5-8,12H,3-4,9-11H2,1-2H3

InChI Key

BBMXBOGNDMPJCP-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)CC2=CC=C(C=C2)C(=O)C

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=CC=C(C=C2)C(=O)C
Synthetic cathinones are a class of psychoactive substances that are structurally related to the natural stimulant cathinone, present in the khat plant (Catha edulis). These compounds are often referred to as "bath salts" and have been used as a legal high due to their stimulant properties. 4-MPD is a synthetic cathinone that belongs to the substituted cathinone class.
4-MPD is a white to off-white crystalline powder that has a molecular weight of 251.4 g/mol. The compound has a melting point range of 102-104°C and a boiling point range of 329-331°C. It is freely soluble in organic solvents such as methanol and ethanol, but it is insoluble in water.
The synthesis of 4-MPD involves the condensation of 4-acetylphenylacetonitrile with 3-methylpiperidine-1-carboxamide using sodium ethoxide as a catalyst. The reaction yields 4-MPD as a free base, which is converted to the hydrochloride salt by treatment with hydrochloric acid. The chemical structure of 4-MPD has been confirmed by proton nuclear magnetic resonance (1H-NMR) spectroscopy and mass spectrometry.
Various analytical methods have been developed for the detection and quantification of 4-MPD in biological samples or drug seizures. These methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC). These methods are based on sample extraction, followed by chromatographic separation and detection using either mass spectrometry or UV detection.
4-MPD is a central nervous system (CNS) stimulant that acts as a dopamine-norepinephrine reuptake inhibitor (NDRI). The compound increases the release and inhibits the reuptake of dopamine and norepinephrine in the brain, leading to increased stimulation and euphoria. Animal studies have shown that 4-MPD produces locomotor activity and rewards effects in rats that are similar to those produced by other cathinone derivatives.
The toxicity and safety of 4-MPD have been investigated in various scientific experiments. Some of the studies have shown that 4-MPD has a moderate toxicity profile and can cause various adverse effects such as tachycardia, hypertension, hyperthermia, and seizures. Chronic exposure to 4-MPD may lead to long-term effects such as neurotoxicity and cognitive impairment.
4-MPD has been used in various scientific experiments to investigate its biological and pharmacological properties. These experiments include in vitro studies of its binding affinity to various receptors such as dopamine and norepinephrine transporters, and in vivo studies of its behavioral and neurochemical effects in animals.
Research on 4-MPD is still ongoing, and little is known about its long-term effects on human health. Many of the studies on this compound have been conducted in animals or in vitro, and more research is needed to determine its safety and efficacy in humans. Furthermore, research on the abuse potential of this compound and its potential for addiction is also required.
Potential implications of 4-MPD in various fields of research and industry include its use as a pharmacological tool to investigate the dopaminergic and noradrenergic systems, and its potential as an antidepressant or as a medication for attention deficit hyperactivity disorder (ADHD). Furthermore, its potential as a reagent in organic synthesis or as an intermediate in the production of other chemicals may also be explored.
The limitations of research on 4-MPD include the lack of human studies and the limited understanding of the long-term effects of this compound on human health. Future research directions include further studies of its pharmacological properties, its potential as a medication for various neuropsychiatric disorders, and the development of new analytical methods for its detection in biological samples or drug seizures.
for research on 4-MPD also include the investigation of its abuse potential and potential for addiction. As a synthetic cathinone, 4-MPD has the potential to be abused due to its stimulant effects, and further studies are needed to determine its potential for addiction and to understand the mechanisms underlying its addictive properties. Furthermore, the development of new therapeutic targets for the treatment of addiction and for mitigating the risk of abuse is also an area of interest for future research.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

259.157228913 g/mol

Monoisotopic Mass

259.157228913 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

Explore Compound Types